

# A Comparative Analysis of TRG-035 and Gene Therapy for Tooth Agenesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The field of regenerative dentistry is on the cusp of a paradigm shift, moving beyond traditional restorative approaches to innovative therapies that aim to regrow functional teeth. This guide provides a detailed comparative analysis of two leading-edge strategies for treating tooth agenesis: TRG-035, a monoclonal antibody therapy, and gene-based therapeutic approaches.

At a Glance: TRG-035 vs. Gene Therapy



| Feature             | TRG-035 (Anti-USAG-1<br>Antibody)                               | Gene Therapy (e.g., EDA,<br>PAX9, MSX1)                                                                         |  |
|---------------------|-----------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|--|
| Therapeutic Agent   | Monoclonal Antibody                                             | Recombinant Protein or<br>Viral/Non-viral Vectors carrying<br>a therapeutic gene                                |  |
| Target              | USAG-1 (Uterine Sensitization<br>Associated Gene-1) protein     | Defective or insufficient<br>proteins (e.g., Ectodysplasin A)<br>or transcription factors (e.g.,<br>PAX9, MSX1) |  |
| Mechanism of Action | Inhibition of USAG-1, leading to enhanced BMP and Wnt signaling | Protein replacement or restoration of key developmental gene function                                           |  |
| Development Stage   | Phase 1 Clinical Trials                                         | Preclinical to Phase 2 Clinical Trials (varies by approach)                                                     |  |
| Administration      | Intravenous injection[1]                                        | Prenatal intra-amniotic injection (EDA)[2]; experimental in vivo delivery for others[3]                         |  |

# Introduction to the Therapeutic Approaches

Tooth agenesis, the congenital absence of one or more teeth, can be an isolated condition or part of a syndrome. Current treatments rely on prosthetic solutions like dental implants or dentures. However, emerging biological therapies are poised to offer regenerative solutions.

TRG-035 is a humanized monoclonal antibody developed by Toregem BioPharma that targets the USAG-1 protein.[1][4] USAG-1 is a known antagonist of Bone Morphogenetic Protein (BMP) and Wnt signaling pathways, both of which are crucial for tooth development.[5] By inhibiting USAG-1, TRG-035 aims to "release the brakes" on tooth development, allowing for the growth of new teeth.[6]

Gene therapy for tooth agenesis encompasses several strategies. One of the most clinically advanced is protein replacement therapy for X-linked Hypohidrotic Ectodermal Dysplasia (XLHED), a condition characterized by severe tooth agenesis. This approach involves the



prenatal administration of a recombinant form of the missing protein, Ectodysplasin A (EDA).[2] Other gene therapy strategies in earlier stages of research focus on delivering genes like PAX9 and MSX1, which encode transcription factors essential for tooth development, to stimulate odontogenesis.[7]

# Mechanism of Action: A Deeper Dive TRG-035: Unleashing Endogenous Regenerative Potential

The mechanism of TRG-035 is centered on the modulation of key signaling pathways. The USAG-1 protein negatively regulates both BMP and Wnt signaling.[5] Experiments have shown that a specific anti-USAG-1 antibody can disrupt the interaction between USAG-1 and BMP, thereby enhancing BMP signaling which is essential for determining the number of teeth.[6][8] This targeted approach is thought to be safer than directly modulating BMP or Wnt pathways, which could have systemic side effects.[8]



Click to download full resolution via product page

Mechanism of TRG-035 Action.

### Gene Therapy: Restoring the Genetic Blueprint

Gene therapy for tooth agenesis aims to correct the underlying genetic defect.

• EDA Protein Replacement: In XLHED, mutations in the EDA gene lead to a deficiency of the EDA protein, which is critical for the development of ectodermal appendages, including teeth.



[9] The therapy involves administering a recombinant EDA protein (ER-004) that can bind to its receptor, EDAR, and activate the downstream NF-kB signaling pathway, thereby restoring the normal developmental cascade.[10][11]



Click to download full resolution via product page

### EDA Protein Replacement Pathway.

• PAX9 and MSX1 Gene Therapy:PAX9 and MSX1 are transcription factors that play pivotal roles in the early stages of tooth development.[12][7] Mutations in these genes are common causes of non-syndromic tooth agenesis.[7] Experimental gene therapies for these conditions would involve delivering functional copies of these genes to the developing tooth bud mesenchyme to restore their downstream signaling, which includes the regulation of Bmp4.[13]

# Preclinical and Clinical Data TRG-035: Evidence from Animal Models and Human Trials

Preclinical studies have demonstrated the efficacy of anti-USAG-1 antibody therapy in various animal models.

Quantitative Preclinical Data for TRG-035



| Animal Model                          | Condition                 | Intervention                                                    | Key<br>Quantitative<br>Outcomes                                                | Reference  |
|---------------------------------------|---------------------------|-----------------------------------------------------------------|--------------------------------------------------------------------------------|------------|
| Msx1 knockout<br>mice                 | Congenital tooth agenesis | Crossing with Usag-1 knockout mice                              | All double<br>knockout mice<br>developed<br>regular third<br>maxillary molars. | [14]       |
| Eda knockout<br>mice (XLHED<br>model) | Congenital tooth agenesis | Single systemic<br>administration of<br>anti-USAG-1<br>antibody | Rescued tooth agenesis.                                                        | [15]       |
| Wild-type mice                        | Normal dentition          | Systemic<br>administration of<br>anti-USAG-1<br>antibody        | Formation of additional teeth in a dosedependent manner.                       | [16]       |
| Ferrets                               | Normal dentition          | Single systemic<br>administration of<br>anti-USAG-1<br>antibody | Regeneration of a whole tooth, similar to a third dentition.                   | [6][8][15] |

A Phase 1 clinical trial of TRG-035 (intravenous administration) began in September 2024 at Kyoto University Hospital.[1] The trial is assessing the safety, tolerability, and pharmacokinetics of the drug in 30 healthy adult males who are missing at least one posterior tooth.[1] Subsequent phases are planned to evaluate efficacy in children with congenital tooth agenesis. [1]

## Gene Therapy: Clinical and Preclinical Findings

EDA Protein Replacement (ER-004) Clinical Data



| Clinical Trial           | Condition                                                      | Intervention                                               | Key Dental<br>Outcomes                                                                                                                                 | Reference |
|--------------------------|----------------------------------------------------------------|------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| EDELIFE<br>(NCT04980638) | X-Linked<br>Hypohidrotic<br>Ectodermal<br>Dysplasia<br>(XLHED) | Prenatal intra-<br>amniotic<br>administration of<br>ER-004 | Increased number of tooth germs observed in treated fetuses. Long- term follow-up shows more permanent teeth compared to untreated affected relatives. | [2][17]   |

### Experimental Gene Therapy for PAX9 and MSX1

Research into gene therapies for PAX9 and MSX1 deficiencies is still in the early preclinical stages. Studies have primarily focused on understanding the genetic basis of tooth agenesis and the functional consequences of mutations. In vivo gene delivery for these targets is an active area of research, with viral and non-viral vectors being explored for targeted gene delivery in animal models.[3]

## **Experimental Protocols**

# Key Experiment: Anti-USAG-1 Antibody Administration in a Mouse Model of Tooth Agenesis

Objective: To determine if a single systemic administration of an anti-USAG-1 monoclonal antibody can rescue tooth agenesis in a mouse model.

### Methodology:

Animal Model:Eda knockout mice, a model for XLHED, exhibiting congenital tooth agenesis.



- Antibody: A neutralizing monoclonal antibody specific to mouse USAG-1 that inhibits its interaction with BMP.
- Administration: A single intraperitoneal or intravenous injection of the anti-USAG-1 antibody is administered to neonatal mice.
- Analysis:
  - Gross Morphology: The number and morphology of teeth are examined in the skulls of adult mice.
  - Histology: Maxillary and mandibular tissues are collected, sectioned, and stained with hematoxylin and eosin to observe tooth development at different stages.
  - Micro-CT: Micro-computed tomography is used to create 3D reconstructions of the teeth and surrounding bone to assess tooth size, shape, and root formation.



Click to download full resolution via product page



Experimental Workflow for TRG-035 Preclinical Study.

# Key Experiment: Prenatal EDA Protein Replacement Therapy

Objective: To assess the safety and efficacy of prenatal intra-amniotic administration of recombinant EDA (ER-004) for the treatment of XLHED.

### Methodology:

- Patient Population: Pregnant women carrying a male fetus diagnosed with XLHED through genetic testing.
- Intervention: Intra-amniotic injection of ER-004 during the second or third trimester.
- Analysis:
  - Prenatal: Ultrasound monitoring for the number of tooth germs.
  - Postnatal:
    - Clinical examination and panoramic radiographs to assess the number and morphology of primary and permanent teeth.
    - Evaluation of sweat gland function and other clinical manifestations of XLHED.
    - Long-term follow-up to monitor dental development and overall health.

## **Comparative Summary and Future Outlook**

TRG-035 and gene therapy represent two distinct yet promising avenues for the treatment of tooth agenesis.

TRG-035 offers a potentially broad-spectrum approach for various forms of tooth agenesis by targeting a key negative regulator of tooth development. Its advancement into clinical trials marks a significant milestone in regenerative dentistry. The success of this therapy will depend on demonstrating its safety and efficacy in humans, particularly its ability to generate fully functional and aesthetically pleasing teeth.



Gene therapy, particularly EDA protein replacement, has shown remarkable success in treating a specific syndromic form of tooth agenesis. This approach exemplifies the power of precision medicine in correcting the underlying cause of a genetic disorder. The future of gene therapy for tooth agenesis will likely involve the development of safe and efficient in vivo gene delivery systems for non-syndromic forms of the condition, targeting genes like PAX9 and MSX1.

The continued development of both TRG-035 and various gene therapy strategies holds the promise of a future where tooth loss is no longer a permanent condition, offering patients the potential for true biological restoration of their dentition.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Japan Begins Human Trials for Tooth Regeneration Drug TRG-035 [remedico.app]
- 2. Protocol for the Phase 2 EDELIFE Trial Investigating the Efficacy and Safety of Intra-Amniotic ER004 Administration to Male Subjects with X-Linked Hypohidrotic Ectodermal Dysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tooth Regeneration: Insights from Tooth Development and Spatial-Temporal Control of Bioactive Drug Release PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-USAG-1 therapy for tooth regeneration through enhanced BMP signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New drug to regenerate lost teeth | KYOTO UNIVERSITY [kyoto-u.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. EspeRare to relaunch a therapeutic programme for XLHED | EspeRare Foundation [esperare.org]
- 10. The Impact of the Eda Pathway on Tooth Root Development PMC [pmc.ncbi.nlm.nih.gov]



- 11. Frontiers | The EDA/EDAR/NF-κB pathway in non-syndromic tooth agenesis: A genetic perspective [frontiersin.org]
- 12. Pax genes and organogenesis: Pax9 meets tooth development PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional consequences of interactions between Pax9 and Msx1 genes in normal and abnormal tooth development PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advances in tooth agenesis and tooth regeneration PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti–USAG-1 therapy for tooth regeneration through enhanced BMP signaling PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. A Causal Treatment for X-Linked Hypohidrotic Ectodermal Dysplasia: Long-Term Results of Short-Term Perinatal Ectodysplasin A1 Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of TRG-035 and Gene Therapy for Tooth Agenesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192210#a-comparative-analysis-of-trg-035-and-gene-therapy-for-tooth-agenesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com